N-(3-methoxybenzyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide
Description
Structure and Synthesis
The compound N-(3-methoxybenzyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide features a multifunctional structure comprising:
- A 3-methoxybenzyl group attached to the acetamide nitrogen.
- A 2-oxopyridin-1(2H)-yl moiety linked to the acetamide backbone.
- A 3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl substituent on the pyridinone ring.
Formation of the 1,2,4-oxadiazole ring via cyclization of amidoxime precursors .
Coupling of the oxadiazole-bearing intermediate with a functionalized pyridinone scaffold.
Acetamide formation via nucleophilic substitution or condensation reactions, likely using reagents such as caesium carbonate (Cs₂CO₃) in dry N,N-dimethylformamide (DMF) .
Characterization
Characterization methods inferred from similar compounds include:
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4/c1-16-8-10-18(11-9-16)22-26-23(32-27-22)20-7-4-12-28(24(20)30)15-21(29)25-14-17-5-3-6-19(13-17)31-2/h3-13H,14-15H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHVPJVOZZRVNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NCC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxybenzyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide is a compound of interest due to its potential biological activities. The incorporation of oxadiazole and pyridine moieties suggests that it may exhibit various pharmacological effects, including anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and synthesizing data from diverse sources.
Chemical Structure
The compound's structure can be represented as follows:
Biological Activity Overview
Research indicates that compounds containing oxadiazole and pyridine derivatives are often associated with significant biological activities. The following sections detail specific activities observed in studies related to N-(3-methoxybenzyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide.
Anti-inflammatory Activity
A study demonstrated that derivatives of 1,3,4-oxadiazole exhibit anti-inflammatory properties. The presence of the oxadiazole moiety in the compound may enhance its ability to inhibit inflammatory pathways, as evidenced by reduced levels of pro-inflammatory cytokines in vitro .
Anticancer Properties
Research into similar compounds has shown promising anticancer effects. For instance, tetrahydropyridine derivatives containing oxadiazole have been reported to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle progression and induction of oxidative stress .
Case Studies
- Synthesis and Evaluation : In a synthesis study involving related compounds, researchers reported that modifications to the pyridine ring significantly affected cytotoxicity against cancer cells. The introduction of various substituents on the oxadiazole ring led to enhanced biological activity against specific cancer types .
- In Vivo Studies : A recent investigation focused on the in vivo efficacy of oxadiazole-containing compounds showed that these molecules could effectively reduce tumor growth in animal models when administered at specific dosages. The study highlighted the importance of optimizing chemical structures for improved therapeutic outcomes .
Data Tables
The following table summarizes key findings from various studies on related compounds:
The biological activities of N-(3-methoxybenzyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide may involve several mechanisms:
- Inhibition of NF-kB Pathway : Compounds with similar structures have been shown to inhibit the NF-kB pathway, leading to decreased inflammation and tumor progression.
- Induction of Apoptosis : The compound may promote apoptosis through mitochondrial pathways, which is crucial for its anticancer effects.
Comparison with Similar Compounds
Structural Analogues with 1,2,4-Oxadiazole Moieties
The 1,2,4-oxadiazole ring is a key pharmacophore due to its metabolic stability and hydrogen-bonding capacity. Comparisons with related compounds are summarized below:
Key Findings :
- Heterocyclic Core: The pyridinone ring in the target compound may offer different electronic properties compared to benzooxazine derivatives (7a-c), affecting binding interactions in biological systems .
Acetamide Derivatives with Varied Backbones
Other acetamide-based compounds with distinct heterocycles include:
Comparison Highlights :
- Sulfanyl vs. Oxadiazole Linkers : The sulfanyl group in introduces sulfur-based reactivity, contrasting with the oxadiazole’s nitrogen-rich profile. This may influence redox stability or metal-binding capacity .
- N-Substituents : The 3-methoxybenzyl group in the target compound provides steric bulk and electron-donating effects compared to smaller substituents (e.g., methyl or chloro groups) in other analogs.
Benzamide vs. Acetamide Derivatives
The N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () illustrates structural differences:
- Benzamide Backbone: Lacks the pyridinone-oxadiazole scaffold but features an N,O-bidentate directing group for metal catalysis.
- Synthesis: Prepared via reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol, contrasting with acetamide coupling strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
